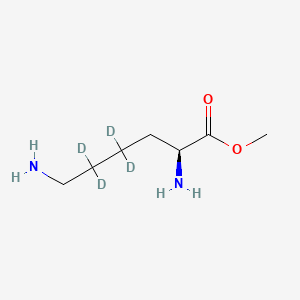

L-Lysine-d4 Methyl Ester Dihydrochloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |

InChI |

InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |

InChI Key |

KPNBUPJZFJCCIQ-ILLLFLQQSA-N |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CN |

Canonical SMILES |

COC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Precision in Proteomics and Metabolomics: The Role of L-Lysine-d4 Methyl Ester Dihydrochloride

Executive Summary

In the high-stakes arena of quantitative proteomics and drug development, precision is not merely a metric—it is the mandate. L-Lysine-d4 methyl ester dihydrochloride represents a critical tool in this domain, serving as a high-fidelity internal standard and a metabolic tracer. Its dual modification—isotopic labeling with deuterium and C-terminal esterification—confers unique physicochemical properties that enhance bioavailability and mass spectral distinctiveness.

This technical guide dissects the molecular architecture, synthesis, and application of this compound. We move beyond simple definitions to explore the why and how—providing researchers with self-validating protocols for synthesis and LC-MS/MS quantification.

Part 1: Chemical Identity & Molecular Weight Analysis

Structural Architecture

The compound is a derivative of the essential amino acid L-Lysine. It undergoes two critical modifications:

-

Isotopic Labeling: Substitution of four hydrogen atoms with deuterium (

H), typically at the -

Esterification: The carboxylic acid moiety is converted to a methyl ester. This removes the negative charge at physiological pH, increasing lipophilicity and cell permeability.

-

Salt Formation: The dihydrochloride salt form stabilizes the molecule, preventing autocyclization (lactamization) and ensuring high water solubility.

Chemical Formula:

Molecular Weight Derivation

For precise mass spectrometry (MS) applications, one must distinguish between Average Molecular Weight (for weighing reagents) and Monoisotopic Mass (for MS instrument settings).

Table 1: Mass Calculation Breakdown

| Component | Element | Count | Atomic Mass (Average) | Atomic Mass (Monoisotopic) | Contribution to Avg MW | Contribution to Mono Mass |

| Carbon | C | 7 | 12.011 | 12.00000 | 84.077 | 84.00000 |

| Hydrogen | H | 14 | 1.008 | 1.00783 | 14.112 | 14.10962 |

| Deuterium | D ( | 4 | 2.014 | 2.01410 | 8.056 | 8.05640 |

| Nitrogen | N | 2 | 14.007 | 14.00307 | 28.014 | 28.00614 |

| Oxygen | O | 2 | 15.999 | 15.99491 | 31.998 | 31.98982 |

| Chlorine | Cl | 2 | 35.45 | 34.96885 | 70.900 | 69.93770 |

| TOTAL | 237.16 Da | 236.0997 Da |

Note: The monoisotopic mass of the [M+H]+ ion observed in positive mode ESI-MS would be the free base mass plus a proton, excluding the HCl counterions.

Part 2: Synthesis & Quality Control

Synthetic Pathway

The synthesis of L-Lysine-d4 methyl ester dihydrochloride typically involves the esterification of commercially available L-Lysine-4,4,5,5-d4 dihydrochloride using thionyl chloride in methanol. This method is preferred over acid catalysis for its speed and high yield.

Figure 1: Synthetic route for the conversion of deuterated lysine to its methyl ester form.

Experimental Protocol: Thionyl Chloride Esterification

Safety Warning: Thionyl chloride (

-

Preparation: Chill 20 mL of anhydrous methanol (MeOH) to 0°C in a round-bottom flask under nitrogen atmosphere.

-

Activation: Dropwise, add 2.0 equivalents of thionyl chloride. Stir for 10 minutes. Causality: Low temperature prevents uncontrolled exotherms and degradation.

-

Addition: Add 1.0 equivalent of L-Lysine-4,4,5,5-d4 dihydrochloride.

-

Reaction: Allow the mixture to warm to room temperature, then reflux at 65°C for 4 hours. Validation: Monitor reaction completion via TLC (n-butanol/acetic acid/water) or direct infusion MS.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from MeOH/Diethyl ether to yield white crystals.

Quality Control Parameters

To ensure the integrity of the standard for quantitative applications, the following QC metrics must be met:

-

Isotopic Purity:

98 atom % D (Determined by high-resolution MS). -

Chemical Purity:

98% (Determined by HPLC-UV at 210 nm). -

Water Content: < 1% (Karl Fischer titration), as esters are susceptible to hydrolysis.

Part 3: Applications in Mass Spectrometry (SILAC & Quantitation)

The primary utility of L-Lysine-d4 methyl ester is in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and absolute quantitation of lysine metabolites. The methyl ester modification is particularly useful when studying intracellular uptake, as the esterified amino acid bypasses certain transport bottlenecks before being hydrolyzed back to the free acid by intracellular esterases.

Workflow: Quantitative Analysis

The following diagram illustrates the workflow for using this compound as an internal standard in a drug development context.

Figure 2: LC-MS/MS quantification workflow utilizing L-Lysine-d4 methyl ester as an internal standard.

Protocol: Sample Preparation for LC-MS/MS

Objective: Quantification of L-Lysine in human plasma.

-

Stock Solution: Dissolve L-Lysine-d4 methyl ester dihydrochloride in 0.1 M HCl to a concentration of 1 mg/mL. Note: Acidic pH prevents ester hydrolysis.

-

Spiking: Add 10

L of Stock Solution to 100 -

Precipitation: Add 400

L of ice-cold Acetonitrile. Vortex for 30s. Centrifuge at 10,000 x g for 10 min. -

Analysis: Inject supernatant into an LC-MS/MS system (e.g., C18 column, H2O/MeCN gradient with 0.1% Formic Acid).

-

Detection: Monitor the transition pairs.

-

Analyte (L-Lysine Methyl Ester): m/z 161.1

84.1 -

IS (L-Lysine-d4 Methyl Ester): m/z 165.1

88.1 -

Note: Transitions depend on whether the ester remains intact or if the free acid is monitored.

-

Part 4: Handling, Stability & References[1]

Handling and Storage

-

Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] Store in a desiccator.

-

Temperature: Store at -20°C.

-

Stability: The methyl ester bond is labile in basic aqueous solutions. Avoid buffers with pH > 7.5 for prolonged periods. Prepare working solutions immediately prior to use.

References

- Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics, 1(5), 376-386.

-

Russak, E. M., et al. (2019).[2] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[2]

Sources

L-Lysine-d4 Methyl Ester Dihydrochloride: A Technical Guide for Researchers in Quantitative Bioanalysis

This guide provides an in-depth technical overview of L-Lysine-d4 methyl ester dihydrochloride, a critical reagent for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. We will delve into the fundamental properties of this stable isotope-labeled internal standard, its applications, and a detailed protocol for its use in the quantification of L-lysine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to L-Lysine-d4 Methyl Ester Dihydrochloride

L-Lysine-d4 methyl ester dihydrochloride is a deuterated form of the essential amino acid L-lysine. The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium, a stable, heavy isotope of hydrogen. This isotopic labeling results in a molecule with a higher mass than its endogenous counterpart but with nearly identical chemical and physical properties. The methyl ester and dihydrochloride salt forms enhance its solubility and stability for use in analytical standards.

The primary application of L-Lysine-d4 methyl ester dihydrochloride is as an internal standard in quantitative mass spectrometry-based assays.[1] By introducing a known concentration of the labeled compound into a sample, it co-elutes with the unlabeled analyte during chromatography and is co-detected by the mass spectrometer. The ratio of the signal from the unlabeled analyte to the labeled internal standard allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

Applications in Research and Drug Development

The precise quantification of L-lysine is crucial in various fields of research and development:

-

Quantitative Proteomics: In Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), L-Lysine-d4 is used to metabolically label proteins in one cell population.[2] This allows for the direct comparison of protein abundance between different experimental conditions by mass spectrometry.

-

Metabolomics: Measuring the flux and concentration of L-lysine and its metabolites is essential for understanding various metabolic pathways and diseases.[3]

-

Pharmacokinetic Studies: The quantification of amino acids is vital in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs that may influence or be influenced by amino acid metabolism.

-

Clinical Diagnostics: Accurate measurement of L-lysine levels in plasma and other biological fluids is important for the diagnosis and monitoring of certain metabolic disorders.

Experimental Protocol: Quantification of L-Lysine in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantification of L-lysine in human plasma using L-Lysine-d4 methyl ester dihydrochloride as an internal standard. This method is based on protein precipitation followed by LC-MS/MS analysis.

Materials and Reagents

-

L-Lysine hydrochloride (Reference Standard)

-

L-Lysine-d4 methyl ester dihydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (from a certified vendor)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock and Working Solutions

-

L-Lysine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-lysine hydrochloride in ultrapure water.

-

L-Lysine-d4 Methyl Ester Dihydrochloride Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Lysine-d4 methyl ester dihydrochloride in ultrapure water.

-

L-Lysine Working Standards: Prepare a series of working standards by serially diluting the L-Lysine stock solution with ultrapure water to create calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the L-Lysine-d4 methyl ester dihydrochloride stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

The key to accurate quantification is the efficient removal of proteins that can interfere with the analysis. Protein precipitation is a common and effective method.

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (10 µg/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

Liquid Chromatography (LC):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-5.1 min: 50% to 95% B

-

5.1-7 min: 95% B

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-Lysine: Precursor ion (m/z) 147.1 -> Product ion (m/z) 84.1

-

L-Lysine-d4: Precursor ion (m/z) 151.1 -> Product ion (m/z) 88.1

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analytes.

Data Analysis and Quantification

The concentration of L-lysine in the plasma samples is determined by calculating the peak area ratio of the analyte (L-lysine) to the internal standard (L-Lysine-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of L-lysine in the unknown samples is then interpolated from this calibration curve.

Experimental Workflow Diagram

Caption: Workflow for L-lysine quantification in plasma.

Supplier Information for L-Lysine-d4 Methyl Ester Dihydrochloride

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Toronto Research Chemicals (TRC) | L468902 | Not specified, sold as a neat solid | Custom synthesis |

| Clearsynth | CS-T-96908 | Not specified, Certificate of Analysis provided | Inquire |

| LGC Standards | TRC-L468902 | Not specified, sold as a neat solid | Custom synthesis |

| MedChemExpress | HY-130549S | 98.0% | 1mg, 5mg |

Note: Availability and product details are subject to change. Please refer to the supplier's website for the most current information.

Chemical Structure of L-Lysine-d4 Methyl Ester Dihydrochloride

Sources

A Comprehensive Technical Guide to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

Introduction

In the landscape of quantitative proteomics, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) stands as a robust and elegant technique for the accurate determination of relative protein abundance.[1][2] Developed by the laboratory of Matthias Mann in 2002, SILAC is a metabolic labeling strategy that provides high-quality, reproducible data by introducing stable isotopes into proteins in vivo during cellular growth.[3][4] This guide offers an in-depth exploration of the SILAC methodology, from its foundational principles to advanced applications, tailored for researchers, scientists, and drug development professionals.

At its core, SILAC involves growing cell populations in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids.[3][5] As cells divide and synthesize new proteins, these labeled amino acids are incorporated into the entire proteome.[5] This creates two distinct cell populations that are, for all intents and purposes, chemically identical, differing only in the mass of specific amino acids. The key advantage of SILAC is the ability to combine the cell populations at a very early stage in the experimental workflow, often before cell lysis.[6][7] This co-processing minimizes the experimental variability that can be introduced during subsequent steps like protein extraction, digestion, and fractionation, leading to highly accurate and precise quantification.[3][8]

SILAC offers several advantages over other quantitative proteomics techniques such as isobaric tagging (e.g., TMT, iTRAQ) and label-free approaches.[9] Unlike chemical labeling methods, SILAC's in vivo labeling is nearly 100% efficient and avoids potential chemical artifacts.[1][9] Compared to label-free methods, SILAC generally provides better precision and accuracy due to the early-stage mixing of samples.[3][10]

Section 1: The Scientific Foundation of SILAC

The Principle of Metabolic Labeling

The SILAC method leverages the cell's own translational machinery to introduce a mass tag into proteins. This is achieved by replacing standard ("light") amino acids in the cell culture medium with their stable isotope-labeled counterparts ("heavy").[11] Stable isotopes are non-radioactive and do not alter the chemical properties of the amino acids.[5]

The most commonly used amino acids in SILAC are L-lysine (Lys) and L-arginine (Arg).[3] This choice is strategic for several reasons:

-

Essential Amino Acids: For many cell lines, lysine and arginine are essential amino acids, meaning the cells cannot synthesize them and must obtain them from the culture medium. This ensures that the only source of these amino acids is what is provided, leading to complete incorporation of the labeled versions.[12]

-

Trypsin Cleavage: The protease trypsin is the most commonly used enzyme for digesting proteins into smaller peptides for mass spectrometry analysis. Trypsin specifically cleaves proteins at the C-terminal side of lysine and arginine residues.[1] This ensures that, with the exception of the C-terminal peptide of the protein, every resulting peptide will contain at least one labeled amino acid, making it quantifiable.[3]

Common isotopic variants for lysine and arginine include:

-

Lysine: ¹³C₆-Lys (+6 Da), ¹³C₆¹⁵N₂-Lys (+8 Da)[3]

-

Arginine: ¹³C₆-Arg (+6 Da), ¹³C₆¹⁵N₄-Arg (+10 Da)[3]

The Mass Spectrometry Readout

After the "light" and "heavy" cell populations are mixed, proteins are extracted, digested with trypsin, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] In the mass spectrometer, a peptide from the "light" sample and its "heavy" counterpart will have nearly identical chemical properties and will therefore co-elute from the liquid chromatography column. However, they will appear as a distinct pair of peaks in the mass spectrum, separated by a specific mass difference corresponding to the mass of the incorporated stable isotopes.[5]

The relative abundance of a protein between the two samples is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[7] For example, if a protein is equally abundant in both cell populations, the intensity of the "heavy" and "light" peptide peaks will be equal, resulting in a ratio of 1:1. If the protein is twice as abundant in the "heavy" labeled cells, the ratio will be 2:1.

Section 2: Designing a Robust SILAC Experiment

Essential Pre-experimental Considerations

A successful SILAC experiment hinges on careful planning and quality control.

-

Cell Line Selection: The chosen cell line must be auxotrophic for the amino acids to be used for labeling (typically arginine and lysine). This means the cells cannot produce these amino acids themselves.

-

Complete Incorporation: It is crucial to ensure that the heavy-labeled amino acids have been fully incorporated into the proteome (typically >95-99%).[1] This is achieved by culturing the cells in the heavy medium for a sufficient number of cell divisions, usually at least five to six.[3][13] Incomplete labeling will lead to inaccurate quantification.[14]

-

Cell Culture Media: A critical component of SILAC is the use of specialized cell culture media that lacks the light versions of the amino acids being used for labeling.[15] This media is then supplemented with either the "light" or "heavy" amino acids.

-

Dialyzed Fetal Bovine Serum (dFBS): Standard fetal bovine serum contains endogenous "light" amino acids that would compete with the "heavy" labeled amino acids, leading to incomplete labeling.[13] Therefore, it is essential to use dialyzed FBS, from which small molecules like amino acids have been removed.[13][16]

The SILAC Workflow: A Step-by-Step Protocol

The SILAC workflow can be broadly divided into an adaptation phase and an experimental phase.[2]

Phase 1: Adaptation and Labeling Efficiency Check

-

Cell Culture: Culture two populations of cells. One in "light" SILAC medium and the other in "heavy" SILAC medium.[17]

-

Passaging: Subculture the cells for at least 5-6 doublings to ensure complete incorporation of the heavy amino acids.[18][19]

-

Quality Control - Labeling Efficiency Check:

-

Harvest a small aliquot of the "heavy" labeled cells.[18]

-

Extract proteins and perform an in-solution or in-gel tryptic digest.[18][20]

-

Analyze the resulting peptides by LC-MS/MS.[18]

-

Analyze the data to confirm that the labeling efficiency is >95%.[18] If not, continue passaging the cells and re-test.

-

Phase 2: Experimental Treatment and Sample Mixing

-

Apply Treatment: Once complete labeling is confirmed, apply the experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.[2]

-

Harvest and Mix: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.[3] This early mixing is a cornerstone of SILAC's high accuracy.[3]

Phase 3: Sample Preparation for Mass Spectrometry

-

Cell Lysis and Protein Extraction: Lyse the combined cell pellet to extract the proteins.[3]

-

Protein Digestion: The protein mixture is then digested into peptides, most commonly using trypsin.[20] This can be done in-solution or after separating proteins by SDS-PAGE (in-gel digestion).[20]

-

Peptide Cleanup: The resulting peptide mixture is desalted and purified, typically using C18 solid-phase extraction, to remove contaminants that could interfere with the mass spectrometry analysis.[18]

-

Fractionation (Optional): To reduce sample complexity and increase the number of identified proteins, the peptide mixture can be fractionated by techniques such as strong cation exchange (SCX) chromatography.[3]

Experimental Workflow Diagram

Caption: The SILAC experimental workflow, from cell adaptation to data analysis.

Experimental Design Variations

-

Standard 2-plex SILAC: The most common approach, comparing two conditions (e.g., control vs. treated).[6]

-

Triple (3-plex) SILAC: Allows for the comparison of three different conditions simultaneously by using light, medium, and heavy isotopic forms of the amino acids.[3] For example, light (Arg0, Lys0), medium (¹³C₆-Arg, ²H₄-Lys), and heavy (¹³C₆¹⁵N₄-Arg, ¹³C₆¹⁵N₂-Lys).[3]

-

Spike-in SILAC: This is particularly useful for quantifying proteins from samples that cannot be metabolically labeled, such as tissues or clinical samples.[21][22] A fully labeled "heavy" proteome from a cell line is used as an internal standard that is spiked into the unlabeled ("light") samples.[11]

Triple SILAC Workflow Diagram

Caption: Workflow for a triple SILAC experiment comparing three distinct conditions.

Section 3: Data Acquisition and Analysis

Mass Spectrometry Parameters

For optimal SILAC data acquisition, high-resolution mass spectrometers, such as Orbitrap-based instruments, are preferred.[20] These instruments provide the mass accuracy and resolution needed to clearly distinguish between the isotopic peaks of the "light" and "heavy" peptide pairs.

SILAC Data Analysis Workflow

The analysis of SILAC data is typically performed using specialized software packages, with MaxQuant being one of the most widely used.[12] The general workflow includes:

-

Peptide Identification: Tandem mass spectra are searched against a protein database to identify the amino acid sequences of the peptides.

-

SILAC Pair Identification: The software identifies pairs of "light" and "heavy" peptides based on their co-elution and the expected mass difference.

-

Ratio Calculation: The area under the curve for the isotopic peaks of each peptide pair is calculated, and the ratio of "heavy" to "light" is determined.

-

Protein Quantification: The ratios of all peptides belonging to a particular protein are aggregated to determine the overall quantification ratio for that protein.

-

Statistical Analysis: Statistical tests are applied to determine the significance of the observed changes in protein abundance.

Interpreting SILAC Ratios

The output of a SILAC experiment is a list of proteins with their corresponding H/L (Heavy/Light) ratios. A ratio of 1 indicates no change in protein abundance. A ratio greater than 1 signifies an increase in the protein's abundance in the "heavy" labeled sample, while a ratio less than 1 indicates a decrease. The significance of these changes is typically visualized using a volcano plot, which plots the log2 of the fold change against the -log10 of the p-value.

Section 4: Advanced SILAC Techniques and Applications

The versatility of SILAC has led to the development of several advanced techniques and its application in a wide range of biological research areas.

pSILAC (Pulsed SILAC)

Pulsed SILAC is used to study protein turnover, including synthesis and degradation rates.[3] Instead of labeling to completion, cells are grown in "light" medium and then switched to "heavy" medium for a shorter period (a "pulse").[1] The rate of incorporation of the "heavy" amino acids into specific proteins provides a measure of their synthesis rate.[3]

SILAC for Post-Translational Modification (PTM) Analysis

SILAC is a powerful tool for quantifying changes in PTMs such as phosphorylation, ubiquitination, and acetylation.[3] The standard SILAC workflow is followed by an enrichment step to isolate peptides with the specific PTM of interest before LC-MS/MS analysis. This allows for the precise quantification of how a particular stimulus affects the modification status of thousands of proteins.

In Vivo SILAC

The principles of SILAC have been extended to whole organisms, such as mice, flies, and worms.[23][24] This is achieved by feeding the animals a diet in which one or more amino acids are replaced with their heavy isotope-labeled counterparts.[23] This allows for quantitative proteomic studies in the context of a whole organism, providing insights into complex biological processes in different tissues.[23]

Section 5: Troubleshooting and Best Practices

| Issue | Cause(s) | Solution(s) |

| Low Labeling Efficiency (<95%) | Insufficient cell doublings in SILAC media.[18] Contamination with light amino acids from standard FBS.[13][18] | Ensure at least 5-6 cell doublings.[18] Use dialyzed FBS.[13][18] |

| Arginine-to-Proline Conversion | Some cell lines can metabolically convert heavy arginine to heavy proline, which complicates quantification.[12][25] | Supplement the SILAC medium with unlabeled L-proline (e.g., 200 mg/L).[25][26] Use software that can correct for this conversion.[12] |

| Poor Cell Growth in SILAC Media | Dialyzed FBS may lack some essential small molecules and growth factors.[13] | Supplement the media with necessary growth factors.[19] Some cell lines may require an adaptation period. |

| Inaccurate 1:1 Mixing | Errors in cell counting or protein quantification. | Perform a 1:1 mix of untreated "light" and "heavy" lysates as a quality control step to verify mixing accuracy.[14] |

Conclusion

SILAC is a highly accurate and reproducible method for quantitative proteomics that has become a gold standard in the field.[3] Its strength lies in the in vivo metabolic labeling and the early-stage mixing of samples, which significantly reduces experimental variability.[8][12] While it is primarily suited for cultured cells and has a lower multiplexing capacity compared to some chemical labeling techniques, its accuracy and straightforward data interpretation make it an invaluable tool for a wide range of applications, from fundamental cell biology to drug discovery.[3][21] As mass spectrometry technology continues to advance, SILAC and its variations will undoubtedly continue to provide deep insights into the dynamic nature of the proteome.

References

-

G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]

-

Creative Biostructure. (n.d.). SILAC - Based Proteomics Analysis. Retrieved from [Link]

-

Silantes. (n.d.). In-vivo SILAC diets. Retrieved from [Link]

-

Duke Department of Biostatistics and Bioinformatics. (n.d.). Preparation of SILAC Media. Retrieved from [Link]

-

Sidoli, S., & Garcia, B. A. (2017). SILAC-Based Quantitative Strategies for Accurate Histone Posttranslational Modification Profiling Across Multiple Biological Samples. Methods in molecular biology (Clifton, N.J.), 1527, 357–368. Retrieved from [Link]

-

Biomolecular/Proteomics Mass Spectrometry Facility BPMSF. (n.d.). Relative Quantification: SILAC. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Comparison of Protein Quantification Methods: iTRAQ, SILAC, AQUA, and Label-Free Quantification Techniques. Retrieved from [Link]

-

Sidoli, S., & Garcia, B. A. (2017). A Super-SILAC Approach for Profiling Histone Posttranslational Modifications. Methods in molecular biology (Clifton, N.J.), 1608, 117–125. Retrieved from [Link]

-

Fenselau, C. (2013). In vivo quantitative proteomics: the SILAC mouse. Methods in molecular biology (Clifton, N.J.), 1007, 131–141. Retrieved from [Link]

-

Stoy, A., & Olsen, J. V. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3105–3123. Retrieved from [Link]

-

Bendall, S. C., Hughes, C., Campbell, J., Stewart, M. H., & Pittman, J. K. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 7(9), 1587–1597. Retrieved from [Link]

-

Unknown. (n.d.). Cell Culture in SILAC media. Retrieved from [Link]

-

Gafken, P. R., & Neverova, I. (2010). Quantitative analysis of SILAC data sets using spectral counting. Analytical chemistry, 82(12), 4903–4911. Retrieved from [Link]

-

Sharma, K., & Veenstra, T. D. (2014). Absolute quantitation of post-translational modifications. Frontiers in physiology, 5, 298. Retrieved from [Link]

-

Blagoev, B., & Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature biotechnology, 24(10), 1253–1261. Retrieved from [Link]

-

Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of SILAC protocol.The SILAC experiment consists of two.... Retrieved from [Link]

-

Hsu, J.-L., Huang, S.-Y., Chow, N.-H., & Chen, S.-H. (2013). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of proteome research, 12(6), 2825–2832. Retrieved from [Link]

-

ResearchGate. (n.d.). Workflow for quantitative proteomic experiments using SILAC. The SILAC.... Retrieved from [Link]

-

Technology Networks. (2026, February 16). Label-Free vs Labeled Proteomics Quantitation Techniques. Retrieved from [Link]

-

UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved from [Link]

-

CK Isotopes. (n.d.). Instructions - SILAC Protein Quantitation Kits. Retrieved from [Link]

Sources

- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. chempep.com [chempep.com]

- 4. Relative Quantification: SILAC [bpmsf.ucsd.edu]

- 5. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Absolute quantitation of post-translational modifications [frontiersin.org]

- 12. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

- 15. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 16. Dialyzed FBS for SILAC Case of 60 | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. usherbrooke.ca [usherbrooke.ca]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 22. SILAC-Based Quantitative Strategies for Accurate Histone Posttranslational Modification Profiling Across Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. asahiworks.jp [asahiworks.jp]

- 24. In vivo quantitative proteomics: the SILAC mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Quantitation of L-Lysine Methyl Ester and L-Lysine in Biological Matrices via HILIC-MS/MS

Executive Summary & Scientific Rationale

This application note details a robust LC-MS/MS protocol for the simultaneous quantification of L-Lysine Methyl Ester (Lys-OMe) and its hydrolysis product, L-Lysine (Lys) , in human plasma. The method utilizes L-Lysine-d4 methyl ester dihydrochloride as a surrogate Internal Standard (IS) to correct for extraction efficiency, matrix effects, and ester hydrolysis during sample processing.

Why This Method Matters

L-Lysine methyl ester is frequently utilized as a model substrate for trypsin-like esterase activity, a masking group in peptide synthesis, and a prodrug moiety to enhance cellular permeability of polar amino acids. However, the analysis of amino acid esters presents two critical challenges:

-

Chemical Instability: Methyl esters are prone to rapid enzymatic and chemical hydrolysis in aqueous, physiological pH environments, converting to the free acid (L-Lysine).

-

Chromatographic Polarity: Both the ester and the free amino acid are highly polar, making retention on standard C18 Reverse Phase (RP) columns difficult without ion-pairing reagents (which suppress MS signal).

The Solution: This protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate the ester from the acid, ensuring that "in-source fragmentation" (where the ester loses the methyl group in the MS source) does not lead to false-positive Lysine quantification.

Materials & Reagents

| Component | Specification | Role |

| Analyte | L-Lysine Methyl Ester Dihydrochloride | Target Analyte |

| Internal Standard | L-Lysine-d4 Methyl Ester Dihydrochloride | Correction for Lys-OMe |

| Secondary IS | L-Lysine-13C6,15N2 (Optional) | Correction for Free Lysine |

| LC Column | Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) | HILIC Separation |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj.[1] Formic Acid) | Protonation Source |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic Eluent |

| Precipitation Agent | Acetonitrile with 1.0% Formic Acid | Protein Crash & pH Stabilization |

Experimental Workflow (Logic & Causality)

The following diagram illustrates the critical "Stop-Flow" logic required to prevent ester hydrolysis during sample preparation.

Figure 1: Analytical workflow emphasizing the acidification step to halt enzymatic hydrolysis of the methyl ester.

Step-by-Step Protocol

Phase A: Stock Solution Preparation[2]

-

Stock A (Target): Dissolve L-Lysine Methyl Ester to 10 mM in 0.1% Formic Acid in Water .

-

Note: Do not use pure water or PBS; neutral pH accelerates hydrolysis.

-

-

Stock B (IS): Dissolve L-Lysine-d4 Methyl Ester to 10 mM in 0.1% Formic Acid in Water.

-

Storage: Store at -80°C. Stability is limited to 1 month.

Phase B: Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Add IS: Add 10 µL of L-Lysine-d4 Methyl Ester working solution (5 µM in 0.1% FA).

-

Precipitate: Immediately add 200 µL of Ice-Cold Acetonitrile containing 1.0% Formic Acid .

-

Critical: The high acid content precipitates proteins AND lowers the pH to < 3.0, stabilizing the ester.

-

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C .

-

Transfer 150 µL of supernatant to an autosampler vial.

-

Dilution: If the peak shape is poor due to high organic content, dilute 1:1 with Acetonitrile (do not dilute with water, as this reduces HILIC retention).

-

Phase C: LC-MS/MS Conditions

Chromatography (HILIC Mode)

-

Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

-

Temperature: 35°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Gradient Table:

| Time (min) | % Mobile Phase A (Aq/Buffer) | % Mobile Phase B (ACN) | Curve |

|---|---|---|---|

| 0.0 | 10 | 90 | Initial |

| 1.0 | 10 | 90 | Hold |

| 6.0 | 50 | 50 | Linear |

| 6.1 | 10 | 90 | Immediate Reset |

| 9.0 | 10 | 90 | Re-equilibration |

Mass Spectrometry (ESI+) Parameters:

-

Source Voltage: 3.5 kV

-

Desolvation Temp: 500°C

-

Cone Gas: 150 L/Hr

-

Desolvation Gas: 1000 L/Hr

Data Analysis & MRM Transitions

The selection of MRM transitions is critical. The methyl ester can lose the methoxy group or the ammonia group. The "Immonium Ion" transition is usually the most intense for amino acids.

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Identity |

| L-Lysine Methyl Ester | 161.1 | 84.1 | 25 | 20 | Quantifier (Immonium) |

| L-Lysine Methyl Ester | 161.1 | 129.1 | 25 | 15 | Qualifier (Loss of CH3OH) |

| L-Lysine-d4 Methyl Ester (IS) | 165.1 | 88.1 | 25 | 20 | IS Quantifier |

| L-Lysine (Free Acid) | 147.1 | 84.1 | 20 | 18 | Metabolite Monitor |

Note on Separation: In HILIC, L-Lysine Methyl Ester (less polar) will elute beforeL-Lysine (more polar).

-

Expected RT: Lys-OMe ~ 3.5 min; Lys ~ 5.2 min.

-

Validation Check: If you see a peak in the Lysine channel (147->84) at the retention time of the Ester (3.5 min), this indicates In-Source Fragmentation (the ester losing the methyl group in the hot source). The chromatographic separation ensures this artifact does not interfere with the quantification of actual free Lysine.

Troubleshooting & Expert Tips

Ester Hydrolysis (The "Drift" Effect)

If your QC samples show decreasing Ester concentrations and increasing Lysine concentrations over a long run:

-

Cause: The autosampler is too warm or the samples are not acidic enough.

-

Fix: Ensure the autosampler is set to 4°C. Verify the final extract contains at least 0.5% Formic Acid.

Deuterium Isotope Effect

In HILIC chromatography, deuterated isotopes often elute slightly earlier than their non-deuterated counterparts (Inverse Isotope Effect).

-

Observation: L-Lysine-d4 Methyl Ester may elute 0.05–0.1 min before the target.

-

Action: Ensure integration windows are wide enough to capture both.

Carryover

Lysine is "sticky" on glass surfaces due to its dual amine groups.

-

Fix: Use a needle wash of 90:10:0.1 (Water:ACN:Formic Acid) to protonate and remove lysine residues.

References

-

HILIC Separation Mechanisms: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

-

Amino Acid Analysis: Eccleston, M., et al. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Application Notes. Link

-

Deuterium Isotope Effects: Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction chromatography of peptides. Journal of Chromatography A, 1010(2), 163-173. Link

-

Lysine Methyl Ester Properties: PubChem Compound Summary for CID 100845, L-Lysine methyl ester. Link

Sources

using L-Lysine-d4 methyl ester dihydrochloride as an internal standard

Application Note: High-Precision Quantification and Tracer Applications of L-Lysine-d4 Methyl Ester Dihydrochloride

Executive Summary

This guide details the application of L-Lysine-d4 methyl ester dihydrochloride (CAS: 1331896-92-4) as a stable isotope-labeled internal standard (SIL-IS). Unlike free L-Lysine-d4, this esterified derivative serves a specialized role in the quantification of lysine methyl ester metabolites, the quality control of lysine-based prodrugs/surfactants, and as a direct precursor in the synthesis of isotope-labeled peptides via solution-phase chemistry.

Key Advantages:

-

Direct Chemical Equivalence: Matches the physicochemical properties of L-Lysine methyl ester analytes, eliminating retention time shifts common with non-esterified standards.

-

Enhanced Ionization: The methyl ester moiety often improves ionization efficiency in positive ESI modes compared to the zwitterionic free amino acid.

-

Reaction Readiness: Functions as a pre-activated building block for "heavy" peptide synthesis without requiring protection/activation steps.

Technical Specifications

| Property | Specification |

| Compound Name | L-Lysine-4,4,5,5-d4 methyl ester dihydrochloride |

| Chemical Formula | C₇H₁₂D₄N₂O₂[1] · 2HCl |

| Molecular Weight | 237.16 g/mol (Salt); ~165.15 g/mol (Free Base Cation) |

| Isotopic Purity | ≥ 98 atom % D |

| Solubility | Highly soluble in water, methanol, and DMSO. |

| Stability | Hygroscopic. Store at -20°C. Critical: Unstable in basic pH (pH > 8.0) due to ester hydrolysis. |

Application A: LC-MS/MS Quantification of L-Lysine Methyl Ester

Context: This protocol is designed for the quantification of L-Lysine methyl ester in pharmaceutical formulations (e.g., prodrug QC) or biological matrices (plasma/urine) where the ester is the specific analyte of interest.

Mechanistic Rationale

Using free L-Lysine-d4 as an internal standard for the methyl ester analyte is insufficient due to "retention time drift." The free acid elutes earlier than the hydrophobic ester on Reverse Phase (RP) columns, subjecting the IS and analyte to different matrix effects (ion suppression/enhancement). L-Lysine-d4 methyl ester co-elutes exactly with the analyte, ensuring perfect compensation for matrix effects.

Experimental Protocol

Materials:

-

IS: L-Lysine-d4 methyl ester dihydrochloride.[3]

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH maintains ester stability).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

-

Stock Preparation:

-

Dissolve L-Lysine-d4 methyl ester 2HCl in 0.1% Formic Acid/Water to 1 mg/mL.

-

Note: Avoid pure water if pH is variable; acidity prevents hydrolysis.

-

-

Sample Processing (Protein Precipitation):

-

Aliquot 50 µL of biological sample (Plasma/Cell Lysate).

-

Add 10 µL of IS Working Solution (e.g., 10 µg/mL).

-

Add 200 µL of ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.

-

Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Run a gradient from 5% B to 90% B over 5 minutes.

-

Mass Spectrometry Parameters (MRM)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| L-Lysine Methyl Ester | 161.1 [M+H]⁺ | 84.1 (Immonium) | 20 | 50 |

| 161.1 [M+H]⁺ | 129.1 (Loss of MeOH) | 15 | 50 | |

| L-Lysine-d4 Methyl Ester (IS) | 165.1 [M+H]⁺ | 88.1 (Immonium+d4) | 20 | 50 |

| 165.1 [M+H]⁺ | 133.1 (Loss of MeOH) | 15 | 50 |

Note: The d4 label is typically on the side chain (C4/C5), so fragments retaining the side chain (like the immonium ion) will shift by +4 Da.

Application B: Synthesis of Stable Isotope-Labeled Peptides

Context: Researchers often require "heavy" peptides for absolute protein quantification (AQUA). L-Lysine-d4 methyl ester is a cost-effective starting material for solution-phase synthesis of C-terminal lysine peptides.

Workflow Logic: Unlike solid-phase synthesis (which requires N-protected/C-free amino acids), solution-phase synthesis often requires a C-protected acceptor. L-Lysine-d4 methyl ester is already C-protected, making it the perfect "acceptor" amine for coupling.

Protocol:

-

Coupling: React N-protected amino acid (e.g., Boc-Ala-OH) with L-Lysine-d4 methyl ester using EDC/NHS coupling reagents in DMF.

-

Deprotection:

-

N-terminus: Remove Boc with TFA.

-

C-terminus: Saponify the methyl ester using LiOH (if free acid is desired) or keep as ester.

-

-

Result: A dipeptide with a specific C-terminal heavy Lysine label.

Visualization of Workflows

The following diagram illustrates the decision matrix and analytical workflow for using this specific internal standard.

Caption: Decision matrix for selecting L-Lysine-d4 methyl ester. Path A represents the primary analytical use case, ensuring retention time matching.

Data Analysis & Calculations

Response Factor (RF) Calculation:

To ensure accuracy, calculate the Response Factor using a calibration curve.

Quantification:

Acceptance Criteria:

-

Linearity:

over the dynamic range (e.g., 10 ng/mL to 10,000 ng/mL). -

Precision (CV%): < 15% for QC samples.

-

Accuracy: 85-115% of nominal value.

Troubleshooting & Pitfalls

| Issue | Cause | Solution |

| IS Signal Degradation | Hydrolysis of methyl ester. | Ensure all buffers/solvents are pH < 7.0. Avoid storing in aqueous solution for >24h. |

| Retention Time Shift | Column overloading or pH mismatch. | Reduce injection volume. Ensure mobile phase pH matches sample pH (acidic). |

| Back-Exchange | Deuterium exchange in protic solvents (rare for C-D bonds). | The d4 label (C-D) is stable. If signal loss occurs, check for H/D exchange on amine protons (rapid), which resolves in the source. Focus on C-D stability. |

References

-

Mass Spectrometry Methodology: Garcia, B.A., et al. "Quantitative analysis of global protein lysine methylation by mass spectrometry." Methods in Enzymology, 2019.[7][8] Available at: [Link] (Demonstrates principles of lysine derivative analysis).

-

Derivatization Chemistry: "Free L-Lysine and Its Methyl Ester React with Glyoxal...". ResearchGate. Available at: [Link] (Accessed Feb 2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. L-Lysine-d4 Methyl Ester Dihydrochloride [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. L-Lysine Methyl Ester Dihydrochloride | 26348-70-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Lysine-d4 Methyl Ester Dihydrochloride in Metabolic Flux Analysis

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling Metabolic Networks with Stable Isotope Tracers

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1][2][3][4] Unlike traditional metabolomics which measures static metabolite concentrations, MFA provides dynamic information about the flow of atoms through metabolic pathways.[5][6] This is achieved by introducing a substrate labeled with a stable (non-radioactive) isotope into a biological system and tracking its incorporation into downstream metabolites.[7][8][9] The resulting isotopic enrichment patterns are then analyzed to calculate the relative contributions of different pathways to metabolite production.[10][11]

Commonly used stable isotopes in fluxomics include 2H (deuterium), 13C, and 15N.[1] L-Lysine-d4 methyl ester dihydrochloride is a deuterated form of the essential amino acid L-lysine, making it a valuable tracer for investigating pathways involving lysine metabolism.[12] The methyl ester and dihydrochloride forms enhance its solubility and stability, facilitating its use in aqueous solutions like cell culture media.[13][14][15] This guide provides a comprehensive overview of the application of L-Lysine-d4 methyl ester dihydrochloride in metabolic flux analysis, complete with detailed protocols and data interpretation guidelines.

L-Lysine-d4 Methyl Ester Dihydrochloride: Properties and Advantages in MFA

L-Lysine-d4 methyl ester dihydrochloride offers several advantages for researchers conducting metabolic flux analysis. The four deuterium atoms provide a significant mass shift that is readily detectable by mass spectrometry, allowing for clear differentiation between labeled and unlabeled metabolites.

| Property | Specification | Reference |

| Chemical Formula | C7H14D4Cl2N2O2 | [16] |

| Molecular Weight | ~237.16 g/mol | [16] |

| CAS Number | 1331896-92-4 | [16] |

| Appearance | White to off-white powder | [13][14] |

| Purity | ≥98% | |

| Storage | 0 - 8 °C | [13] |

The primary applications for this tracer lie in studying pathways where lysine is a key substrate or intermediate. These include, but are not limited to:

-

Protein Synthesis and Degradation: Tracking the incorporation of labeled lysine into proteins can provide a direct measure of protein synthesis rates.

-

Post-Translational Modifications: Lysine is a substrate for numerous post-translational modifications, including ubiquitination and acetylation. L-Lysine-d4 can be used to trace the fate of lysine in these modification pathways.

-

Carnitine Biosynthesis: Lysine is a precursor for the synthesis of carnitine, a molecule essential for fatty acid metabolism.

-

Amino Acid Catabolism: Investigating the breakdown of lysine and its contribution to other metabolic pools.

Experimental Workflow for Metabolic Flux Analysis using L-Lysine-d4 Methyl Ester Dihydrochloride

The following diagram outlines the general workflow for a typical metabolic flux analysis experiment using a stable isotope tracer.

Caption: General workflow for a metabolic flux analysis experiment.

Protocol 1: In Vitro Cell Culture Experiment

This protocol provides a step-by-step guide for conducting a metabolic flux analysis experiment using L-Lysine-d4 methyl ester dihydrochloride in cultured mammalian cells.

Materials:

-

L-Lysine-d4 methyl ester dihydrochloride

-

Lysine-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Cultured mammalian cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, HPLC grade, chilled to -80°C

-

Acetonitrile, HPLC grade, chilled to -20°C

-

Water, HPLC grade

-

Liquid nitrogen

-

Centrifuge capable of reaching -9°C

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of the experiment.

-

Culture cells in their standard growth medium until they reach the desired confluency.

-

-

Tracer Introduction:

-

Prepare the labeling medium by supplementing lysine-free medium with L-Lysine-d4 methyl ester dihydrochloride to the desired final concentration (typically the same as physiological lysine concentration). Add dFBS and other necessary supplements.

-

Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS.

-

Aspirate the PBS and add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined amount of time to allow for the incorporation of the tracer. The optimal incubation time should be determined empirically but is often in the range of hours to a full cell cycle to approach isotopic steady state.[17]

-

-

Metabolite Quenching and Extraction:

-

To rapidly halt metabolism, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

-

Aspirate the PBS and add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Place the culture vessel on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge the cell suspension at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

-

Centrifuge the reconstituted sample to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for analysis.

-

Protocol 2: LC-MS/MS Analysis

The following provides a general starting point for developing an LC-MS/MS method for the analysis of deuterated lysine and its downstream metabolites. Method optimization will be required for specific instrumentation and applications.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions (Example):

-

Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.[18]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous to retain and elute polar compounds.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Column Temperature: 30-40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole, or full scan with targeted MS/MS on a high-resolution instrument.

-

MRM Transitions:

-

Unlabeled Lysine (M+0): Precursor ion m/z -> Product ion m/z

-

L-Lysine-d4 (M+4): Precursor ion m/z -> Product ion m/z

-

Specific m/z values will need to be determined empirically based on the fragmentation of lysine.

-

-

Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal intensity.[19]

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis will be the peak areas for the different isotopologues (M+0, M+4, etc.) of lysine and its downstream metabolites.

1. Isotopic Enrichment Calculation:

The fractional enrichment of the tracer is calculated as:

Fractional Enrichment = (Peak Area of Labeled Metabolite) / (Sum of Peak Areas of all Isotopologues)

2. Data Visualization:

The fractional enrichment data can be plotted over time to determine the rate of tracer incorporation and to assess whether an isotopic steady state has been reached.

Sources

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 10. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]

- 11. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. L-Lysine methyl ester dihydrochloride, 99% | CymitQuimica [cymitquimica.com]

- 15. L-lysine hydrochloride for Research [baseclick.eu]

- 16. clearsynth.com [clearsynth.com]

- 17. mdpi.com [mdpi.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis | MDPI [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of L-Lysine-d4 in SILAC

Welcome to the technical support guide for troubleshooting issues related to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve problems of low incorporation of L-Lysine-d4 (Lysine-d4), ensuring the accuracy and reliability of your quantitative proteomics experiments.

Introduction to SILAC and the Critical Role of Label Incorporation

This guide provides a structured approach to identifying and resolving the common causes of low L-Lysine-d4 incorporation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My L-Lysine-d4 incorporation is below 95%. What are the most common initial checks I should perform?

A1: Incomplete labeling is a frequent challenge in SILAC experiments.[5][6] Before delving into more complex cellular mechanisms, it's crucial to systematically rule out common procedural oversights.

Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for low L-Lysine-d4 incorporation.

Detailed Checks:

-

Insufficient Cell Doublings: For the "light" proteome to be sufficiently diluted and replaced by the "heavy" proteome, cells must undergo an adequate number of divisions in the SILAC medium.[1][4][5]

-

Expert Insight: A minimum of five to six cell doublings is recommended for most cell lines to achieve over 97% incorporation.[4][5] For slower-growing cell lines, this period may need to be extended.[5] The goal is to reduce the concentration of pre-existing "light" proteins to a negligible level.[4]

-

-

Contamination with "Light" L-Lysine: The presence of unlabeled L-Lysine in your culture system is a primary cause of incomplete labeling.[5]

-

Dialyzed Fetal Bovine Serum (FBS): Standard FBS is a significant source of "light" amino acids. It is essential to use dialyzed FBS, which has had small molecules, including amino acids, removed.[3][7]

-

Culture Medium and Supplements: Ensure that the basal medium and any supplements used are free of "light" L-Lysine.[7]

-

-

Mycoplasma Contamination: Mycoplasma are a common cell culture contaminant and can affect cellular metabolism, including amino acid uptake and protein synthesis, potentially impacting labeling efficiency. Regular testing for mycoplasma is a good laboratory practice.

Q2: I've confirmed sufficient cell doublings and the use of dialyzed FBS, but my incorporation is still low. What are the next steps?

A2: If the initial checks do not resolve the issue, the problem may lie with the specific characteristics of your cell line or the culture conditions.

Secondary Troubleshooting Steps:

-

Cell Line-Specific Amino Acid Requirements: Some cell lines may have higher metabolic demands for lysine.

-

Expert Insight: If you observe signs of cellular stress or a reduced growth rate after switching to SILAC medium, consider increasing the concentration of L-Lysine-d4.[7] It is crucial to monitor cell health and morphology during this optimization.

-

| Parameter | Standard Concentration | Troubleshooting Range |

| L-Lysine-d4 | Varies by medium formulation (e.g., ~146 mg/L for DMEM) | Increase concentration by 25-50% and monitor cell health and incorporation. |

| L-Arginine | Varies by medium formulation (e.g., ~84 mg/L for DMEM) | Ensure this is also the heavy-labeled form if performing a dual-label experiment. |

-

Protein Turnover Rate: Certain cell lines, particularly slow-growing ones or primary cells, may have slower protein turnover rates, necessitating a longer labeling period.[5][8]

-

Amino Acid Transporter Expression: The efficiency of L-Lysine-d4 uptake can be limited by the expression levels of amino acid transporters on the cell surface. This is an intrinsic property of the cell line and may require screening of different cell types for optimal SILAC labeling.

Q3: Could other metabolic processes be interfering with my L-Lysine-d4 labeling?

A3: While L-Lysine is an essential amino acid in mammals and therefore not synthesized de novo, other metabolic pathways can indirectly affect SILAC experiments.

-

Arginine-to-Proline Conversion: In some cell lines, heavy-labeled arginine can be metabolically converted to heavy-labeled proline, which can complicate data analysis.[6][9][10] While this does not directly impact lysine incorporation, it is a common SILAC artifact that can be mistaken for a broader labeling issue.

-

Solution: This conversion can often be suppressed by supplementing the SILAC medium with an excess of "light" L-proline (e.g., 200 mg/L).[11]

-

Metabolic Considerations in SILAC

Caption: Key metabolic pathways in a dual-label SILAC experiment.

Q4: How do I definitively verify the incorporation efficiency of L-Lysine-d4?

A4: The most reliable method for determining incorporation efficiency is through mass spectrometry analysis of a small aliquot of your "heavy"-labeled cell lysate.[7][12]

Experimental Protocol: Verification of L-Lysine-d4 Incorporation

This protocol outlines the steps to quantify the percentage of L-Lysine-d4 incorporation into the proteome of your cultured cells.

Objective: To achieve >95% incorporation of L-Lysine-d4.

Materials:

-

Cells cultured in "heavy" SILAC medium for at least 5-6 doublings.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Bradford assay or equivalent for protein quantification.

-

DTT (Dithiothreitol) and IAA (Iodoacetamide).

-

Sequencing-grade trypsin.

-

C18 StageTip or equivalent for peptide desalting.

-

Access to a high-resolution mass spectrometer.

Procedure:

-

Cell Harvest and Lysis:

-

Protein Digestion:

-

Sample Cleanup:

-

Desalt the resulting peptide mixture using a C18 StageTip to remove contaminants that could interfere with mass spectrometry analysis.[7]

-

-

LC-MS/MS Analysis:

-

Analyze the purified peptides on a high-resolution Orbitrap mass spectrometer or a similar instrument.[13]

-

-

Data Analysis:

-

Search the acquired mass spectrometry data against a relevant protein database using software such as MaxQuant.[14]

-

The software will identify peptide pairs: one containing "light" lysine and one containing "heavy" L-Lysine-d4.

-

The incorporation efficiency is calculated for each peptide using the following formula:[7] % Incorporation = [Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)] * 100

-

Calculate the median incorporation efficiency across all identified peptides to get a global measure of labeling success.[12]

-

Interpreting the Results:

-

High Incorporation (>95%): Your labeling was successful, and you can proceed with your main SILAC experiment.

-

Low Incorporation (<95%): There is an issue with your labeling protocol. Revisit the troubleshooting steps in this guide to identify and resolve the problem.[6]

References

-

ResearchGate. (n.d.). Metabolic conversion of isotope-coded arginine to proline in SILAC... Retrieved from [Link]

-

Van Hoof, D., et al. (2016). Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells. Retrieved from [Link]

-

Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. PubMed. Retrieved from [Link]

-

Mito, T., et al. (2013). Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation. PMC. Retrieved from [Link]

-

camprotR. (2022). Assessing the SILAC isotope incorporation rate. Retrieved from [Link]

-

Mito, T., et al. (2013). Native SILAC: metabolic labeling of proteins in prototroph microorganisms based on lysine synthesis regulation. PubMed. Retrieved from [Link]

-

G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Retrieved from [Link]

-

ResearchGate. (n.d.). Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation. Retrieved from [Link]

-

Cell Culture in SILAC media. (n.d.). Retrieved from [Link]

-

Guo, A., et al. (2014). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC. Retrieved from [Link]

-

Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC. Retrieved from [Link]

-

UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved from [Link]

-

Wollscheid, B., et al. (2009). Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons. PMC. Retrieved from [Link]

-

Wang, P., et al. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC. Retrieved from [Link]

-

Bicho, C., et al. (2010). A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). PMC. Retrieved from [Link]

-

Wollscheid, B., et al. (2009). Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons. PMC. Retrieved from [Link]

-

Thermo Fisher Scientific. (2018). How to Use video for SILAC metabolic labeling using mass spectrometry. YouTube. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

Validation & Comparative

SILAC vs. Label-Free Quantification: A Strategic Guide for Proteomics Profiling

Executive Summary

In quantitative proteomics, the choice between Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ) is rarely about which method is "better," but rather which is "fit-for-purpose."

-

Choose SILAC when precision is paramount.[1] It is the gold standard for measuring small fold-changes (e.g., <1.5x) in signaling pathways, post-translational modifications (PTMs), and protein turnover rates where experimental noise must be minimized.

-

Choose LFQ for global biomarker discovery, clinical tissue analysis, or large-cohort studies where proteome depth and high throughput outweigh the need for extreme ratio precision.

This guide dissects the mechanistic differences, performance metrics, and experimental workflows of both strategies to enable data-driven experimental design.

Mechanism of Action: The Causality of Precision

To understand the performance gap between SILAC and LFQ, one must analyze when the samples are combined. The stage of mixing dictates the accumulation of technical error.

SILAC: Early Mixing Eliminates Variability

SILAC relies on metabolic incorporation. Cells are grown in media containing "heavy" isotopes (e.g.,

-

Result: Any variability introduced during digestion, desalting, fractionation, or LC injection affects both samples equally. The ratio remains preserved.

LFQ: In Silico "Mixing"

LFQ treats every sample independently. Samples are processed, digested, and run on the mass spectrometer separately.[2] Comparison occurs only during data analysis (computational alignment of ion features).

-

Result: Every step of sample preparation introduces technical variance that is not canceled out. High-performance normalization algorithms (e.g., MaxLFQ) are required to correct for this.

Visualizing the Error Propagation

The following diagram illustrates the workflow divergence and the "Point of Mixing" which is critical for precision.

Figure 1: The "Point of Mixing" dictates precision. SILAC (left) mixes early, canceling downstream technical errors. LFQ (right) processes samples in parallel, accumulating independent errors until computational alignment.

Performance Matrix

The following data summarizes typical performance metrics observed in high-resolution Orbitrap-based proteomics.

| Feature | SILAC (Metabolic Labeling) | Label-Free Quantification (LFQ) |

| Quantification Precision (CV) | Very High (< 5-10%) | Moderate (15-25%) |

| Accuracy | High (Internal Standard) | Moderate (Dependent on Normalization) |

| Proteome Coverage | Moderate (~3,500 - 5,000 proteins) | High (~5,000 - 8,000+ proteins) |

| Dynamic Range | ~3-4 orders of magnitude | ~4-6 orders of magnitude |

| Throughput | Low (2-3 samples per run) | High (Unlimited sample number) |

| Sample Requirement | Living cells (Metabolic active) | Any (Tissue, Plasma, Cells) |

| Cost | High (Isotopes, Dialyzed FBS) | Low (Standard Reagents) |

| Missing Values | Low (Re-quantify feature reduces this) | High (Stochastic sampling issues) |

Key Insights:

-

The "Missing Value" Problem: In LFQ, a peptide might be identified in Run A but not triggered for sequencing in Run B due to stochastic sampling. This creates "missing values" that require imputation. SILAC avoids this because the Heavy/Light pair appears in the same spectrum; if one is identified, the other can be quantified even if not sequenced (using "Match Between Runs").

-

Ratio Compression: Unlike isobaric tagging (TMT), SILAC does not suffer from ratio compression. However, incomplete incorporation of the isotope can lead to calculation errors, though this is rare in optimized protocols (usually >98% incorporation).

Experimental Protocols

SILAC Protocol (Differential Expression)

Objective: Compare protein expression between Drug-Treated (Heavy) and Control (Light) HeLa cells.

Reagents:

-

SILAC Media (DMEM deficient in Arg/Lys).

-

Dialyzed FBS (to remove natural amino acids).

-

-L-Arginine (Arg10) and

Step-by-Step:

-

Adaptation (Critical): Culture cells in Light (L) and Heavy (H) media for at least 5-6 cell doublings to ensure >98% incorporation.

-

QC Check: Run a small aliquot of H cells on MS to verify incorporation efficiency before starting the experiment.

-

-

Treatment: Treat H cells with drug and L cells with vehicle for the desired time.

-

Harvest & Count: Trypsinize and count cells using an automated counter. Accuracy here is vital for 1:1 mixing.

-

Lysis & Mixing: Pellet cells. Lyse separately in SDS or Urea buffer. Perform a protein assay (BCA). Mix lysates 1:1 by protein mass immediately.

-

Digestion: Perform FASP (Filter Aided Sample Preparation) or S-Trap digestion on the mixed lysate.

-

Reduction: DTT (5mM, 30 min).

-

Alkylation: IAA (15mM, 20 min, dark).

-

Digestion: Trypsin (1:50 ratio) overnight.

-

-

Desalting: C18 StageTip or Sep-Pak.

-

LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Exploris/Eclipse).

-

Analysis: Use MaxQuant. Set multiplicity to 2 (Arg10, Lys8).

Label-Free Protocol (Biomarker Discovery)

Objective: Compare protein expression across 20 tumor tissue samples.

Reagents:

-

Standard Urea Lysis Buffer (8M Urea, 50mM Tris).

-

Protease Inhibitor Cocktail.

Step-by-Step:

-

Homogenization: Homogenize tissue samples individually in Lysis Buffer. Keep samples on ice to prevent degradation.

-

Protein Assay: BCA assay to normalize input.

-

Digestion: Digest 50 µg of protein per sample individually.

-

Note: Consistency is key.[1] Use a robot (e.g., KingFisher) if possible to minimize pipetting error.

-

-

Peptide Quantification: Measure peptide concentration after digestion (e.g., Fluorometric Peptide Assay). Normalize all samples to exactly 0.5 µg/µL.

-

iRT Spike-in (Validation): Spike in Retention Time standards (e.g., Biognosys iRT kit) to monitor LC stability.

-

LC-MS/MS: Run samples in a randomized block design (e.g., A1, B1, A2, B2...) to prevent batch effects from instrument drift.

-

Analysis: Use MaxQuant (MaxLFQ algorithm) or DIA-NN (if using Data Independent Acquisition).

Data Processing Pipeline

The computational handling of data differs significantly. The diagram below outlines the logic flow for both.

Figure 2: Data processing logic. SILAC focuses on intra-spectrum ratios, while LFQ requires inter-run alignment and complex normalization.

Decision Matrix: Which to Choose?

| Scenario | Recommended Method | Rationale |

| Signaling Pathway Analysis | SILAC | Phosphorylation changes are often subtle and rapid. The high precision of SILAC is required to distinguish real signal from noise. |

| Clinical Tissue Biomarkers | LFQ | You cannot metabolically label human tissue. LFQ (or TMT) is the only viable option. |

| Protein Turnover Studies | Pulsed-SILAC | Only SILAC can track the incorporation rate of new amino acids over time. |

| Large Cohort (>50 samples) | LFQ (DIA) | SILAC is too expensive and complex for large N. LFQ with Data Independent Acquisition (DIA) offers the best balance of throughput and depth. |

| Absolute Quantification | Spike-in SILAC | Spiking in a heavy labeled protein standard of known concentration allows for absolute quantification. |

References

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][3][4] Molecular & Cellular Proteomics. Link

-